4-(Benzenesulfonyl)phenol

Description

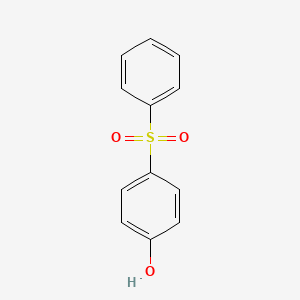

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKRBMPOXGCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322064 | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-69-9 | |

| Record name | NSC400311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Benzenesulfonyl)phenol (CAS 7402-69-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzenesulfonyl)phenol, a versatile organic compound with significant potential in organic synthesis and medicinal chemistry. The document delves into its chemical and physical properties, outlines detailed synthetic protocols, and explores its analytical characterization. Furthermore, this guide discusses the established and potential applications of 4-(Benzenesulfonyl)phenol, particularly within the realm of drug discovery and development, supported by an understanding of the biological significance of the diaryl sulfone motif. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting.

Introduction: The Scientific Merit of 4-(Benzenesulfonyl)phenol

4-(Benzenesulfonyl)phenol, also known as 4-hydroxydiphenyl sulfone, is an aromatic organic compound characterized by a phenol group linked to a phenyl group through a sulfonyl bridge.[1] This unique structural arrangement, containing both a hydrogen bond donor (the phenolic hydroxyl group) and a strong electron-withdrawing sulfonyl group, imparts a distinct reactivity profile, making it a valuable intermediate in various chemical transformations. The diaryl sulfone moiety is a well-recognized pharmacophore present in numerous therapeutic agents, exhibiting a broad spectrum of biological activities.[2][3] Consequently, 4-(Benzenesulfonyl)phenol serves as a critical building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of 4-(Benzenesulfonyl)phenol is fundamental to its application and handling.

General Properties

| Property | Value | Source |

| CAS Number | 7402-69-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₃S | [1] |

| Molecular Weight | 234.27 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] | [4] |

Structural Analysis

The structure of 4-(Benzenesulfonyl)phenol features a central sulfonyl group connecting a phenyl ring and a 4-hydroxyphenyl ring. The geometry around the sulfur atom is tetrahedral. The presence of the electron-withdrawing sulfonyl group influences the electron density of both aromatic rings and the acidity of the phenolic proton.

Synthesis of 4-(Benzenesulfonyl)phenol: A Step-by-Step Protocol

The synthesis of 4-(Benzenesulfonyl)phenol is most commonly achieved via a Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution involves the reaction of phenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.

Underlying Principles of the Synthesis

The Friedel-Crafts sulfonylation of phenol presents a classic example of electrophilic aromatic substitution. However, the phenolic hydroxyl group is an activating, ortho-, para-directing group, which can also coordinate with the Lewis acid catalyst, potentially deactivating the ring.[5][6] Careful control of reaction conditions is therefore crucial to favor the desired C-acylation over O-acylation and to achieve high regioselectivity for the para-substituted product.[5] The use of a suitable catalyst and solvent system is key to optimizing the yield and purity of 4-(Benzenesulfonyl)phenol.

Detailed Experimental Protocol

Materials:

-

Phenol

-

Benzenesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or triflic acid (TfOH)[7]

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-20 minutes to allow for complex formation.

-

Addition of Benzenesulfonyl Chloride: Add benzenesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove any unreacted acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 4-(Benzenesulfonyl)phenol.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 4-(Benzenesulfonyl)phenol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Benzenesulfonyl)phenol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the hydroxyphenyl ring will be influenced by the hydroxyl group, while those on the other phenyl ring will be affected by the sulfonyl group. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield, and the carbons flanking the sulfonyl group will also exhibit characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.[8] Strong absorptions corresponding to the S=O stretching of the sulfonyl group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺, confirming the molecular weight of the compound. Fragmentation patterns may include the loss of the hydroxyl group or cleavage of the C-S bonds.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 4-(Benzenesulfonyl)phenol and for monitoring reaction progress. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be employed.

-

Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization of the phenolic hydroxyl group to increase volatility.

Applications in Drug Development and Medicinal Chemistry

The diaryl sulfone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[2][3] 4-(Benzenesulfonyl)phenol, as a key intermediate, provides a versatile platform for the synthesis of novel drug candidates.

The Diaryl Sulfone Moiety as a Privileged Scaffold

Diaryl sulfones are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The sulfone group is a stable, non-metabolizable mimic of a sulfoxide or a sulfide, and it can act as a hydrogen bond acceptor. Its rigid nature can also help in orienting the two aromatic rings in a specific conformation for optimal binding to biological targets.

Potential Therapeutic Applications

-

Antimicrobial Agents: Benzenesulfonamide derivatives have a long history as antimicrobial agents.[9] The diaryl sulfone core of 4-(Benzenesulfonyl)phenol can be further functionalized to explore new antibacterial and antifungal compounds.

-

Anti-inflammatory Drugs: Some diaryl sulfones have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenases (COXs) or phosphodiesterases (PDEs).[9]

-

Anticancer Agents: The structural similarity of some diaryl sulfones to combretastatin A-4, a potent anticancer agent, suggests their potential as tubulin polymerization inhibitors.[10]

-

Enzyme Inhibitors: The sulfonyl group can interact with the active sites of various enzymes, making diaryl sulfones promising candidates for the development of enzyme inhibitors.

Diagram: Potential Therapeutic Targets

Caption: Derivatization of 4-(Benzenesulfonyl)phenol for targeting various biological pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(Benzenesulfonyl)phenol.

Hazard Identification

Based on available safety data, 4-(Benzenesulfonyl)phenol is classified as follows:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[11]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[11]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[11]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Benzenesulfonyl)phenol is a valuable and versatile chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the proven biological relevance of the diaryl sulfone scaffold, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview to support and encourage further investigation and application of this promising molecule.

References

-

Benzenesulfonyl chloride. Organic Syntheses. [Link]

-

Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]

- Cooley, T. A., Dawood, I. A. S., Austhof, E. R., Duran, J. R. J., & Franklin, M. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.

-

Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Publishing. [Link]

-

4-Phenolsulfonic acid. mzCloud. [Link]

-

Drugs with diaryl sulfone and catechol skeletons. ResearchGate. [Link]

-

Preparation of Phenols from Benzene Sulphonic Acid. BYJU'S. [Link]

-

Safety Data Sheet: 4-(benzenesulfonyl)phenol. Angene Chemical. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

- Preparation of diaryl sulfones.

-

Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones. Chemistry Europe. [Link]

-

A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PubMed. [Link]

-

Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. [Link]

-

Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]

-

FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. [Link]

-

Benzenesulfonic acid, 4-hydroxy-. NIST WebBook. [Link]

-

Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

-

Benzenesulfonamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

-

Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. RSC Publishing. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

-

Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ3-Bromanes and Chloranes. ACS Publications. [Link]

- Hydrolysis of friedel-crafts catalyst-complexes.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

-

msbnk-lcsb-lu017202. MassBank. [Link]

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. [Link]

-

infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

4-(Benzenesulfonyl)phenol chemical structure and properties

Chemical Identity, Synthesis, and Industrial Applications[1]

Executive Summary

4-(Benzenesulfonyl)phenol (CAS: 7402-69-9), often referred to as monohydroxy diphenyl sulfone , represents a critical intermediate in the sulfone class of organosulfur compounds. Unlike its di-functional analog Bisphenol S (BPS), this molecule possesses a single hydroxyl group, imparting unique solubility and reactivity profiles. It serves as a high-performance developer and sensitizer in thermal recording materials and a versatile building block in the synthesis of polysulfone engineering thermoplastics. This guide provides a definitive technical analysis of its structure, synthesis, and functional properties.

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 4-(Benzenesulfonyl)phenol[1]

-

Common Synonyms: 4-Hydroxydiphenyl sulfone; Monohydroxy diphenyl sulfone; Phenyl-4-hydroxyphenyl sulfone.

-

CAS Registry Number: 7402-69-9

-

Molecular Formula: C₁₂H₁₀O₃S

-

Molecular Weight: 234.27 g/mol [2]

Structural Architecture

The molecule consists of a phenol ring linked to a benzene ring via a sulfonyl (-SO₂-) bridge. The sulfonyl group is a strong electron-withdrawing group (EWG), which significantly influences the electronic density of the phenolic ring.

-

Electronic Effect: The -SO₂- group withdraws electron density from the phenolic ring via induction (-I) and resonance (-R). This stabilizes the phenoxide ion, making the hydroxyl proton more acidic (lower pKa) compared to unsubstituted phenol.

-

Steric Conformation: The C-S-C bond angle is approximately 104°, creating a "V" shape that disrupts planar stacking, contributing to its specific melting behavior and solubility in polar organic solvents.

Figure 1: Structural components of 4-(Benzenesulfonyl)phenol illustrating the electron-withdrawing nature of the sulfone bridge.[1][3]

Physicochemical Profile

The following data summarizes the core physical properties. Note that unlike BPS, the mono-hydroxy variant exhibits distinct solubility due to its asymmetry.

| Property | Value | Context |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 130°C – 135°C (Est.) | Lower than BPS (245°C) due to lack of intermolecular H-bonding symmetry |

| pKa (Phenolic) | ~8.5 – 9.0 | More acidic than phenol (pKa 10) due to sulfone EWG |

| Solubility (Water) | Low (<1 g/L) | Hydrophobic aromatic rings dominate |

| Solubility (Organic) | High | Soluble in alcohols, acetone, DMSO, and ethyl acetate |

| Partition Coeff (LogP) | ~2.2 | Indicates lipophilic character suitable for membrane penetration |

Synthesis & Manufacturing Protocols

The industrial synthesis of 4-(Benzenesulfonyl)phenol typically follows a Friedel-Crafts sulfonylation pathway or a Fries rearrangement of the sulfonate ester. The Fries Rearrangement route is preferred for laboratory precision to ensure regiospecificity at the para position.

Protocol: Fries Rearrangement Route

This method avoids the formation of the ortho isomer and bis-sulfonated byproducts.

Reagents:

-

Phenol (1.0 eq)

-

Benzenesulfonyl chloride (1.0 eq)

-

Aluminum Chloride (AlCl₃) (1.2 eq)

-

Solvent: Nitrobenzene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Esterification (Formation of Phenyl Benzenesulfonate):

-

Dissolve phenol in DCM containing pyridine (1.1 eq) as an acid scavenger.

-

Add benzenesulfonyl chloride dropwise at 0°C to control the exotherm.

-

Stir at room temperature for 4 hours.

-

Wash with dilute HCl, dry over MgSO₄, and concentrate to yield phenyl benzenesulfonate.

-

-

Fries Rearrangement:

-

Mix the isolated phenyl benzenesulfonate with anhydrous AlCl₃ (Lewis Acid catalyst).

-

Heat the neat mixture to 120°C–140°C for 2 hours. The Lewis acid complexes with the oxygen, facilitating the migration of the sulfonyl group to the para position.

-

Note: The para isomer is thermodynamically favored at higher temperatures.

-

-

Quenching & Purification:

-

Cool the reaction mass and quench carefully with ice-water/HCl to break the Aluminum complex.

-

Extract the precipitate with ethyl acetate.

-

Recrystallization: Purify using Ethanol/Water (80:20) to obtain white crystals of 4-(Benzenesulfonyl)phenol.

-

Figure 2: Synthetic pathway via Fries Rearrangement ensuring para-selectivity.

Reactivity & Derivatization

The chemical behavior of 4-(Benzenesulfonyl)phenol is governed by the interplay between the acidic phenol and the inert sulfone bridge.

Phenolic Reactions

-

Etherification: Reacts with alkyl halides (e.g., allyl bromide, benzyl chloride) in the presence of K₂CO₃ to form ethers. These derivatives (e.g., 4-Benzyloxy-4'-hydroxydiphenyl sulfone) are used as specialized developers in thermal paper to adjust melting points.

-

Epoxidation: Reacts with epichlorohydrin to form glycidyl ethers, serving as monomers for high-performance epoxy resins requiring thermal stability.

Sulfone Bridge Stability

The sulfone group (-SO₂-) is chemically inert to oxidation and reducing agents under standard conditions. This stability allows the molecule to withstand the high temperatures (>200°C) encountered in polymer processing and thermal printing heads.

Applications in Material Science

Thermal Recording Materials (Thermal Paper)

This is the primary commercial application. 4-(Benzenesulfonyl)phenol acts as a developer or sensitizer .

-

Mechanism: In a thermal printer, the thermal head heats the paper.[4][5] The sensitizer (4-(Benzenesulfonyl)phenol) melts (approx. 130°C), acting as a solvent that dissolves the leuco dye (color former) and the proton donor (developer).

-

Advantage: Its melting point is ideal for high-speed printing, allowing faster image formation compared to higher-melting developers like BPS.

Engineering Thermoplastics

Used as a co-monomer or chain terminator in the synthesis of Polyethersulfone (PES) . The mono-functional nature allows it to control molecular weight (end-capping), preventing the polymer viscosity from becoming too high during processing.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][6] |

| STOT - SE | H335 | May cause respiratory irritation.[2][6] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Spill: Sweep up dry solid to avoid dust generation; do not flush into surface water.[6]

References

-

Angene Chemical. (2021).[7] Safety Data Sheet: 4-(Benzenesulfonyl)phenol (CAS 7402-69-9). Retrieved from

-

PubChem. (2023). Compound Summary: 4-(Benzenesulfonyl)phenol (CID 343804).[1] National Library of Medicine. Retrieved from

-

Simson Pharma. (2023). Product Specification: 4(Benzene Sulfonyl) Phenol. Retrieved from

-

U.S. EPA. (2010). Bisphenol A Alternatives in Thermal Paper. Design for the Environment Report. Retrieved from

-

Organic Syntheses. (1931). Benzenesulfonyl chloride synthesis and reactivity. Coll. Vol. 1, p. 504. Retrieved from

Sources

- 1. PubChemLite - 4-(benzenesulfonyl)phenol (C12H10O3S) [pubchemlite.lcsb.uni.lu]

- 2. angenechemical.com [angenechemical.com]

- 3. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

4-(Benzenesulfonyl)phenol IUPAC name and synonyms

[1][2][3][4]

Nomenclature & Identity

4-(Benzenesulfonyl)phenol is an organosulfur compound belonging to the class of diaryl sulfones.[1][2] It is structurally characterized by a central sulfonyl group (

It is critical to distinguish this compound from Bisphenol S (4,4'-sulfonyldiphenol), which contains two hydroxyl groups. 4-(Benzenesulfonyl)phenol is the monohydroxy analog.

| Parameter | Details |

| IUPAC Name | 4-(Benzenesulfonyl)phenol |

| Common Synonyms | 4-Hydroxydiphenyl sulfone; |

| CAS Registry Number | 7402-69-9 |

| Molecular Formula | |

| Molecular Weight | 234.27 g/mol |

| SMILES | Oc1ccc(cc1)S(=O)(=O)c2ccccc2 |

| InChIKey | JSUKRBMPOXGCPR-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the chemical structure and functional connectivity of 4-(Benzenesulfonyl)phenol.

Figure 1: Structural connectivity of 4-(Benzenesulfonyl)phenol showing the electron-donating hydroxyl group and the electron-withdrawing sulfonyl bridge.

Physicochemical Profile

The sulfonyl group induces a strong electron-withdrawing effect, increasing the acidity of the phenolic hydroxyl group compared to phenol itself. This property is pivotal for its reactivity in nucleophilic substitutions and its behavior in biological systems.

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Boiling Point | ~441°C (Predicted at 760 mmHg) [1] |

| Flash Point | ~220.5°C [1] |

| Density | ~1.329 g/cm³ [1] |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Acetone); sparingly soluble in water.[1][2] |

| pKa | ~7.5 - 8.0 (Predicted; more acidic than phenol due to -SO2- effect) |

| LogP | ~2.2 - 3.3 (Lipophilic) [1] |

Synthetic Pathways

The synthesis of 4-(Benzenesulfonyl)phenol is typically achieved through Friedel-Crafts Sulfonylation . This method ensures high regioselectivity for the para position due to the steric bulk of the sulfonyl group and the directing effects of the hydroxyl group (if protecting groups are not used) or the use of specific sulfonyl chlorides.

Protocol: Friedel-Crafts Sulfonylation

Reaction: Benzenesulfonyl chloride + Phenol

Mechanistic Insight:

The reaction involves the electrophilic attack of the benzenesulfonyl cation (generated in situ) on the electron-rich phenol ring. The use of a Lewis acid catalyst (

Step-by-Step Methodology

-

Reagent Preparation :

-

Substrate : Phenol (1.0 eq)

-

Reagent : Benzenesulfonyl chloride (1.1 eq)

-

Catalyst : Anhydrous Aluminum Chloride (

, 1.2 eq) or Zinc Chloride ( -

Solvent : Nitrobenzene or Dichloromethane (DCM).

-

-

Execution :

-

Dissolve phenol in the chosen solvent under an inert atmosphere (

). -

Cool the solution to 0–5°C to control exothermicity.

-

Add

slowly to form the phenoxy-aluminum complex. -

Add benzenesulfonyl chloride dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature, then reflux (if using higher boiling solvents) for 2–4 hours to drive the rearrangement to the sulfone (thermodynamic product) rather than the sulfonate ester (kinetic product).

-

-

Work-up :

-

Quench the reaction mixture carefully into ice-cold dilute HCl.

-

Extract the organic phase with Ethyl Acetate.

-

Wash with brine and dry over anhydrous

. -

Concentrate under reduced pressure.

-

-

Purification :

-

Recrystallize from Ethanol/Water or Toluene to obtain white crystals.

-

Purity Check : Verify by HPLC or

-NMR (Doublet at

-

Figure 2: Synthetic workflow for the production of 4-(Benzenesulfonyl)phenol via Friedel-Crafts sulfonylation.

Applications in Research & Industry

Thermal Paper Developers

While Bisphenol A (BPA) and Bisphenol S (BPS) are the dominant developers, 4-(Benzenesulfonyl)phenol serves as a specialized non-bisphenol developer or sensitizer. Its mono-hydroxy structure offers a different thermal response profile, potentially providing faster image development speeds or improved stability in specific thermal coating formulations [2].

Pharmaceutical Intermediate

The compound serves as a versatile scaffold for sulfonamide synthesis . The phenolic hydroxyl group can be functionalized (e.g., alkylated or esterified) to create "prodrug" forms or to tune lipophilicity, while the sulfone moiety remains a stable, pharmacologically active core often found in:

-

COX-2 Inhibitors : Diaryl sulfones are a common motif in anti-inflammatory drugs.

-

Antimicrobial Agents : Sulfone derivatives exhibit bacteriostatic properties.

Polymer Science

Used as a monomer or chain terminator in the synthesis of Polyethersulfones (PES) . The mono-functional nature allows it to control molecular weight distributions in polymerization reactions involving dihalodiphenyl sulfones and bisphenols.

Safety & Handling

Signal Word : WARNING

-

Hazard Statements :

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol :

References

-

ChemicalBook / Chem960 . 4-(Benzenesulfonyl)phenol Properties and CAS Data. Retrieved from and .

-

ResearchGate . Bisphenol A and replacements in thermal paper: A review. Retrieved from .

-

National Institutes of Health (NIH) - PubChem . 4-(Benzenesulfonyl)phenol Compound Summary. Retrieved from .

-

Google Patents . Process for producing diphenyl sulfone compounds. Retrieved from .

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. 104667-72-3,N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. fishersci.com [fishersci.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

4-(Benzenesulfonyl)phenol molecular weight and formula

The following technical guide provides an in-depth analysis of 4-(Benzenesulfonyl)phenol, structured for researchers and drug development professionals.

Physicochemical Profile, Synthetic Pathways, and Industrial Utility[1]

Executive Summary

4-(Benzenesulfonyl)phenol (CAS: 7402-69-9) is an asymmetric diaryl sulfone characterized by a single phenolic hydroxyl group para to a sulfonyl bridge.[1][2][3] Often confused with its bis-functional analog Bisphenol S (4,4'-sulfonyldiphenol), this mono-functional compound represents a distinct chemical entity with unique solubility and reactivity profiles.[1] It serves as a critical intermediate in the synthesis of functional polymers, thermal paper developers, and sulfonamide-based pharmacophores.[1] This guide delineates its molecular properties, preferred synthetic routes via Fries rearrangement, and analytical characterization standards.[1]

Part 1: Chemical Identity & Physicochemical Properties[4][5]

The molecular architecture of 4-(Benzenesulfonyl)phenol consists of an electron-withdrawing sulfonyl group (

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 4-(Benzenesulfonyl)phenol |

| Common Synonyms | 4-Hydroxydiphenyl sulfone; |

| CAS Registry Number | 7402-69-9 |

| Molecular Formula | |

| Molecular Weight | 234.27 g/mol |

| SMILES | O=S(=O)(c1ccccc1)c2ccc(O)cc2 |

| Physical State | White crystalline solid |

| Predicted pKa | 8.5 – 9.1 (Phenolic OH, acidified by |

| Solubility | Soluble in DMSO, Methanol, Acetone; Insoluble in Water |

Part 2: Synthetic Pathways (Expert Methodologies)[1]

While direct sulfonylation of phenol with benzenesulfonyl chloride is possible, it often yields mixtures of ortho/para isomers and sulfonate esters.[1] The Thia-Fries Rearrangement of phenyl benzenesulfonate is the most authoritative protocol for achieving high regioselectivity toward the para isomer.[1]

Preferred Protocol: Thia-Fries Rearrangement

This two-step sequence first isolates the sulfonate ester, followed by a Lewis acid-catalyzed rearrangement.[1] This method minimizes purification overhead compared to direct Friedel-Crafts sulfonylation.[1]

Step 1: Esterification

Reagents: Phenol, Benzenesulfonyl chloride, NaOH (aq).[1]

Mechanism: Nucleophilic attack of the phenoxide ion on the sulfonyl sulfur.[1]

Step 2: Regioselective Rearrangement

Reagents: Aluminum Chloride (

Synthetic Workflow Visualization

Figure 1: The Thia-Fries rearrangement pathway ensures high regioselectivity for the para-isomer, avoiding ortho-isomer contamination common in direct Friedel-Crafts approaches.[1]

Part 3: Analytical Characterization

Validating the structure requires distinguishing the mono-hydroxy compound from the di-hydroxy Bisphenol S.[1]

Proton NMR ( -NMR)

The spectrum will display two distinct aromatic systems:

-

Ring A (Phenol side): An

pattern characteristic of para-substitution.[1] Look for two doublets (integrating to 2H each) around 6.9 ppm (ortho to OH) and 7.8 ppm (ortho to -

Ring B (Unsubstituted Phenyl): A complex multiplet integrating to 5H (2H ortho, 2H meta, 1H para) typically in the 7.5–7.9 ppm range.[1]

-

Differentiation: Bisphenol S would show only the

pattern (symmetric), whereas 4-(Benzenesulfonyl)phenol shows the additional monosubstituted ring signals.[1]

Infrared Spectroscopy (FT-IR)[1]

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹.[1]

-

Sulfone (

): Strong characteristic symmetric and asymmetric stretches at 1150 cm⁻¹ and 1300–1320 cm⁻¹ .[1]

Part 4: Applications in Drug Development & Industry[1]

Pharmacophore Development

The diaryl sulfone moiety is a privileged scaffold in medicinal chemistry, known for its stability and metabolic resistance.[1]

-

Mechanism: The sulfone group acts as a hydrogen bond acceptor and a rigid spacer.[1]

-

Utility: 4-(Benzenesulfonyl)phenol serves as a precursor for sulfonamide antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs) where the phenolic OH allows for further derivatization (e.g., etherification to improve lipophilicity).[1]

Thermal Paper Developers

Similar to Bisphenol S, this compound is used as a color developer in thermal recording materials.[1] The phenolic proton donates a hydrogen to a leuco dye (e.g., crystal violet lactone), inducing a color change upon heating.[1] Its asymmetric structure often provides different melting and solubility characteristics, allowing for fine-tuning of thermal sensitivity.[1]

Polymer Additives

Used as a monomer or chain terminator in the synthesis of polyethersulfones (PES).[1] The monofunctionality can control molecular weight distributions in step-growth polymerization.[1]

References

-

PubChem. (2025).[1][4][5] 4-(Benzenesulfonyl)phenol - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Gaikwad, S. V., et al. (2015).[1][6] Chemoselective C-Benzoylation of Phenols by Using AlCl3 Under Solvent-Free Conditions. Bulletin of the Chemical Society of Ethiopia. (Cited for AlCl3/Fries rearrangement mechanism relevance).

Sources

- 1. Bisphenol S - Wikipedia [en.wikipedia.org]

- 2. 7402-69-9,4-(benzenesulfonyl)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Synthesis & Mechanistic Pathways of 4-(Benzenesulfonyl)phenol

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Strategic Context

4-(Benzenesulfonyl)phenol (CAS: 24563-52-8), often distinct from its bis-functional analog Bisphenol S, serves as a critical monofunctional monomer in polysulfone engineering and a high-fidelity developer in thermal imaging systems. Unlike the commoditized synthesis of Bisphenol S, the production of the mono-hydroxy variant requires precise regiochemical control to prevent double sulfonylation or unwanted isomer formation.

This guide outlines the three primary synthetic architectures, evaluating them through the lens of process scalability , atom economy , and mechanistic integrity . We prioritize the Friedel-Crafts Sulfonylation of Anisole for laboratory-scale precision and the Hydrolytic SNAr of 4-Chlorodiphenyl Sulfone for industrial robustness.

Mechanistic Pathways

Pathway A: The Precision Route (Anisole Sulfonylation & Demethylation)

Best for: High-purity standards, medicinal chemistry intermediates.

Direct sulfonylation of phenol often yields mixtures of esters (sulfonates) and C-sulfonylated products. To enforce regioselectivity, we employ a protection-deprotection strategy using anisole.

Mechanism:

-

Electrophilic Activation: Aluminum chloride (

) complexes with benzenesulfonyl chloride, generating a highly electrophilic sulfonyl cation equivalent ( -

Sigma Complex Formation: The methoxy group of anisole acts as a strong ortho, para-director. Steric hindrance at the ortho position heavily favors para attack, forming the resonance-stabilized sigma complex.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding 4-methoxydiphenyl sulfone.

-

Demethylation: Treatment with boron tribromide (

) or hydrobromic acid (

Figure 1: Stepwise mechanistic flow for the Anisole protection-deprotection strategy.

Pathway B: The Industrial Route (Nucleophilic Aromatic Substitution)

Best for: Kilogram-scale production, cost efficiency.

This route leverages the electron-withdrawing power of the sulfone group to activate a chloro-substituent toward nucleophilic attack.

Mechanism (SNAr):

-

Activation: The sulfonyl group (

) pulls electron density from the benzene ring, making the carbon attached to the chlorine susceptible to nucleophilic attack. -

Meisenheimer Complex: Hydroxide ion (

) attacks the ipso carbon, temporarily disrupting aromaticity to form a negative charge-delocalized intermediate (Meisenheimer complex). -

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the phenoxide, which is protonated upon acidification.

Figure 2: Energy pathway for the SNAr hydrolysis of 4-chlorodiphenyl sulfone.

Comparative Process Data

The following table summarizes the trade-offs between the primary synthetic routes.

| Parameter | Anisole Route (Lab) | SNAr Hydrolysis (Industrial) | Thia-Fries Rearrangement |

| Starting Materials | Anisole, PhSO₂Cl | 4-Chlorodiphenyl sulfone, NaOH | Phenyl benzenesulfonate |

| Key Reagent | AlCl₃ / BBr₃ | NaOH (aq) | AlCl₃ / TiCl₄ |

| Regioselectivity | >98% para | 100% para (pre-determined) | Mixture (ortho/para) |

| Reaction Temp | 0°C to Reflux | 140°C - 200°C (Pressure) | 120°C - 160°C |

| Yield | 85-92% | 90-95% | 60-75% |

| Primary Impurity | 2-isomer (<1%) | Unreacted chloride | Ortho-isomer, Phenol |

Detailed Experimental Protocol (Anisole Route)

Objective: Synthesis of high-purity 4-(Benzenesulfonyl)phenol (10g scale).

Phase 1: Sulfonylation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and nitrogen inlet. Flame-dry the apparatus.

-

Reagents: Charge the flask with Aluminum Chloride (

) (14.0 g, 105 mmol) and dry Dichloromethane (DCM) (50 mL). Cool to 0°C. -

Addition: Mix Benzenesulfonyl chloride (17.6 g, 100 mmol) in DCM (20 mL). Add dropwise to the

slurry over 15 minutes. -

Substrate: Add Anisole (10.8 g, 100 mmol) dropwise, maintaining internal temperature <5°C. The solution will darken.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Pour the mixture carefully onto 200g of crushed ice/HCl. Separate the organic layer, wash with brine, dry over

, and concentrate to yield crude 4-methoxydiphenyl sulfone. Recrystallize from ethanol if necessary.

Phase 2: Demethylation

-

Setup: Place the intermediate sulfone (10 mmol) in a dry flask with DCM (30 mL) under nitrogen. Cool to -78°C (Dry ice/acetone).

-

Reagent: Add Boron Tribromide (

) (1.0 M in DCM, 12 mL, 12 mmol) dropwise. -

Reaction: Remove the cooling bath and stir at room temperature for 12 hours.

-

Workup: Quench slowly with water (exothermic!). Extract with Ethyl Acetate (3x). Wash with

(aq) to remove acidic impurities. -

Purification: Dry organic phase, concentrate, and recrystallize from Toluene/Ethanol to obtain white needles.

Critical Mechanistic Insights

-

The "Thia-Fries" Alternative: While phenyl benzenesulfonate can be rearranged using

(similar to the Fries rearrangement of esters), this pathway is thermodynamically controlled. At higher temperatures (>160°C), the ortho-isomer becomes more prevalent due to the stability of the chelated aluminum complex involving the sulfone oxygen and the phenolate oxygen. The Anisole route avoids this by locking the oxygen as a methyl ether, sterically precluding ortho attack. -

SNAr Activation Energy: The sulfone group is a potent electron-withdrawing group (

), comparable to a nitro group. This lowers the activation energy for the formation of the Meisenheimer complex, allowing the displacement of the chloride leaving group by hydroxide without the need for extreme conditions (e.g., benzyne mechanism).

References

- Title: Friedel-Crafts Sulfonylation of Aromatics.

-

Industrial Hydrolysis Route

-

Nucleophilic Aromatic Substitution Mechanism

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Fries Rearrangement Analogies

- Title: Fries Rearrangement.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

General Synthesis of Sulfones

- Title: Synthesis of sulfonates from sulfonyl chloride deriv

- Source: ResearchG

-

URL:[Link]

Sources

- 1. Preparation of 4-Chloro-4'-hydroxyldiphenylsulfone from 4,4'- DichlorodiphenyI Sulfone by PartiaI Hydrolysis-SciEngine [sciengine.com]

- 2. GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. KR20020022157A - Process for preparing 4-hydroxy-4-isopropoxy diphenyl sulfones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of 4-(Benzenesulfonyl)phenol

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure, morphology, and physicochemical properties of 4-(Benzenesulfonyl)phenol. In the absence of a publicly available, definitive crystal structure for this specific compound, this guide leverages crystallographic data from the closely related isomer, N-(4-hydroxyphenyl)benzenesulfonamide, to infer and discuss the probable molecular arrangement and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies for the synthesis, crystallization, and characterization of such sulfonyl-containing phenolic compounds. The guide details the causality behind experimental choices and provides self-validating protocols for robust scientific inquiry.

Introduction: The Significance of Sulfonylphenols in Medicinal Chemistry

The sulfonamide and sulfonyl moieties are cornerstones in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] The precise three-dimensional arrangement of molecules in the solid state, governed by their crystal structure, profoundly influences critical pharmaceutical parameters such as solubility, dissolution rate, bioavailability, and stability. Consequently, a thorough understanding of the crystal structure and morphology of active pharmaceutical ingredients (APIs) and their intermediates is paramount for effective drug development.

4-(Benzenesulfonyl)phenol, a molecule combining a phenol and a diphenyl sulfone scaffold, represents an important structural motif. While a specific crystal structure for this compound is not readily found in open literature, we can deduce its likely solid-state behavior by examining closely related analogues. This guide will use N-(4-hydroxyphenyl)benzenesulfonamide as a primary reference to explore the expected structural characteristics and the analytical workflows required for their determination.

Synthesis and Crystallization: A Protocol Driven by Chemical Rationale

The synthesis of aryl sulfonamides and sulfones often proceeds via nucleophilic substitution on a sulfonyl chloride. The following protocol, adapted from the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide, illustrates a robust method for obtaining crystalline material suitable for structural analysis.[2]

Experimental Protocol: Synthesis and Single Crystal Growth

Objective: To synthesize and grow single crystals of a sulfonyl-containing phenol.

Rationale: The reaction of a sulfonyl chloride with a phenolic amine (or phenol under appropriate basic conditions) is a well-established and efficient method for forming the sulfonyl-aryl bond. The choice of a biphasic reaction medium with a phase-transfer catalyst can enhance reaction rates and simplify purification. For crystallization, slow evaporation is a straightforward and effective technique for producing high-quality single crystals by allowing for gradual self-assembly of the molecules into a well-ordered lattice.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of p-aminophenol in 25 mL of water containing 10.0 mL of a 10% aqueous sodium carbonate solution. The basic conditions are essential to deprotonate the phenol and/or facilitate the reaction with the sulfonyl chloride.

-

Addition of Sulfonyl Chloride: While stirring vigorously, slowly add 10.0 mmol of benzenesulfonyl chloride to the mixture at room temperature. The reaction is typically exothermic and should be controlled.

-

Reaction Progression: Continue stirring for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The resulting crude product is then washed thoroughly with water to remove inorganic salts and dried.

-

Crystallization: Dissolve the purified product in a minimal amount of a suitable solvent, such as methanol or ethanol. Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. High-quality, needle-like crystals are expected to form.[2]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for a representative sulfonyl-containing phenol.

Elucidation of the Crystal Structure: A Multi-faceted Approach

The determination of a compound's crystal structure is a definitive analytical endeavor. The primary technique for this is single-crystal X-ray diffraction, which provides the precise arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the gold standard for crystal structure determination because the diffraction pattern produced when a single crystal is irradiated with X-rays is directly related to the arrangement of atoms within the crystal. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Anticipated Crystal System and Space Group: Based on the analysis of the isomeric N-(4-hydroxyphenyl)benzenesulfonamide, 4-(Benzenesulfonyl)phenol is likely to crystallize in a common crystal system for organic molecules, such as orthorhombic or monoclinic.[2] The presence of chiral centers is not inherent to the molecule, so a centrosymmetric space group would be expected.

Table 1: Crystallographic Data for N-(4-hydroxyphenyl)benzenesulfonamide[2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1072 (2) |

| b (Å) | 9.3948 (4) |

| c (Å) | 24.0903 (10) |

| V (ų) | 1155.88 (8) |

| Z | 4 |

The Pivotal Role of Hydrogen Bonding

Expertise & Experience: In the solid state, molecules containing both hydrogen bond donors (like the phenolic hydroxyl group) and acceptors (the sulfonyl oxygens) will invariably utilize these functionalities to form an extensive network of hydrogen bonds. This is a primary driving force in the crystal packing of such compounds.

For 4-(Benzenesulfonyl)phenol, it is highly probable that the hydroxyl group of one molecule will form a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule. This would lead to the formation of chains or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. In the case of N-(4-hydroxyphenyl)benzenesulfonamide, the structure is stabilized by both N—H⋯O and O—H⋯O hydrogen bonds, creating a robust three-dimensional architecture.[2]

Caption: Probable hydrogen bonding motif in 4-(Benzenesulfonyl)phenol.

Powder X-ray Diffraction (PXRD)

Trustworthiness: While SC-XRD provides the definitive structure, PXRD is an indispensable tool for routine analysis, quality control, and the study of polymorphism.[3] A powder diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. Any variation in the peak positions or intensities would indicate a different crystal form (polymorph) or the presence of impurities.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram is analyzed for peak positions and intensities, which can be compared to a reference pattern or used for phase identification.

Crystal Morphology and Its Influencing Factors

Crystal morphology, the external shape of a crystal, is a direct consequence of the internal crystal structure and can be influenced by the crystallization conditions.

Predicting Morphology: The Bravais-Friedel-Donnay-Harker (BFDH) Model

Authoritative Grounding: The BFDH model is a classical approach to predicting crystal morphology based on the principle that the crystal faces that grow the slowest are the most prominent in the final crystal shape. These slow-growing faces are typically those with the highest density of lattice points. While more advanced models exist, the BFDH model provides a good initial prediction of the crystal habit.

Visualizing Morphology: Scanning Electron Microscopy (SEM)

Expertise & Experience: SEM is a powerful technique for visualizing the external morphology of crystals. It provides high-resolution images of the crystal surfaces, revealing details about the crystal habit, surface topography, and the presence of any defects. This information is crucial for understanding how the material might behave during formulation and processing.

Thermal and Spectroscopic Characterization

A comprehensive understanding of a crystalline material requires its characterization by thermal and spectroscopic methods.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature.[4] This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions. For a pure crystalline compound like 4-(Benzenesulfonyl)phenol, a single, sharp endothermic peak corresponding to its melting point would be expected.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to assess the thermal stability of the compound and to detect the presence of any solvates. A stable, anhydrous crystalline form of 4-(Benzenesulfonyl)phenol should show no significant mass loss until its decomposition temperature.

Caption: Comprehensive analytical workflow for crystal characterization.

Spectroscopic Analysis

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for confirming the presence of key functional groups, such as the O-H stretch of the phenol, the S=O stretches of the sulfonyl group, and the various C-H and C-C vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides definitive confirmation of the molecular structure by identifying the chemical environment of each proton and carbon atom.

Conclusion

While the definitive crystal structure of 4-(Benzenesulfonyl)phenol remains to be published, a comprehensive understanding of its likely solid-state properties can be achieved through a combination of inference from closely related structures and a systematic application of established analytical techniques. The molecular structure strongly suggests that hydrogen bonding will be the dominant intermolecular interaction, dictating the crystal packing. The experimental workflows detailed in this guide provide a robust framework for the synthesis, crystallization, and thorough characterization of this and similar sulfonyl-containing phenolic compounds, ensuring scientific integrity and providing the foundational knowledge required for their potential application in drug development and materials science.

References

-

Khan, I., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088. Available at: [Link]

-

Shiva Prasad, K., et al. (2012). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379–o3382. Available at: [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

-

TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Available at: [Link]

-

Sadeek, S. A., et al. (2019). Synthesis and thermal properties of some phenolic resins. International Journal of Industry and Science, 5(2), 1-10. Available at: [Link]

Sources

- 1. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Theoretical studies on the electronic structure of 4-(Benzenesulfonyl)phenol

The following technical guide details the theoretical framework for analyzing the electronic structure of 4-(Benzenesulfonyl)phenol . This document is structured for researchers and computational chemists, focusing on Density Functional Theory (DFT) methodologies, electronic property prediction, and pharmaceutical relevance.

Executive Summary

Molecule: 4-(Benzenesulfonyl)phenol (CAS: 24563-52-8) Class: Hydroxydiphenyl sulfones Significance: A structural analogue of Bisphenol S (BPS), this molecule serves as a critical model for understanding the "push-pull" electronic effects in sulfonyl-bridged aromatics. Its asymmetric structure—comprising an electron-rich phenolic ring and an electron-neutral benzene ring connected by a strongly electron-withdrawing sulfonyl group—creates a unique dipole and reactivity landscape relevant to drug design and toxicology (endocrine disruption potential).

This guide outlines the definitive computational protocol to elucidate its Frontier Molecular Orbitals (FMOs) , Molecular Electrostatic Potential (MEP) , and Global Reactivity Descriptors .

Computational Methodology (Protocol)

To ensure high-fidelity results comparable to experimental data (X-ray crystallography, IR/Raman), the following computational workflow is mandated. This protocol balances cost with accuracy, specifically handling the sulfur hypervalency and hydrogen-bonding capacity of the phenolic hydroxyl.

The "Gold Standard" Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic sulfones. However, for analyzing Charge Transfer (CT) excitations, CAM-B3LYP (Coulomb-Attenuating Method) is recommended to correct long-range interaction errors.

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Diffuse functions (++): Critical for describing the lone pairs on the sulfonyl and hydroxyl oxygens.

-

Polarization functions (d,p): Essential for accurate modeling of the hypervalent sulfur atom (

).

-

Validation Workflow

Every geometry optimization must be followed by a vibrational frequency analysis.

-

Optimization: Minimize energy w.r.t. nuclear coordinates.

-

Frequency Check: Ensure no imaginary frequencies (Nimag=0) to confirm a true local minimum.

-

Solvation: Use the SMD (Solvation Model based on Density) model with water (

) or ethanol (

Workflow Visualization

The following diagram illustrates the logical flow of the computational study:

Figure 1: Step-by-step computational workflow for validating electronic structure.

Geometric and Electronic Architecture

Structural Geometry

The sulfonyl group (

-

C-S-C Bond Angle: Expected range: 103° – 105° .

-

S=O Bond Length: Typically 1.44 – 1.46 Å (indicating double bond character).

-

Torsion Angle: The rings are twisted relative to the C-S-C plane to minimize steric hindrance between orth-hydrogens and sulfonyl oxygens.

Frontier Molecular Orbitals (FMO)

The reactivity of 4-(Benzenesulfonyl)phenol is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Localization | Chemical Significance |

| HOMO | Phenolic Ring | Acts as the electron donor. The lone pairs on the hydroxyl oxygen contribute significantly, making this ring susceptible to electrophilic attack. |

| LUMO | Sulfonyl + Benzene Ring | Acts as the electron acceptor. The sulfonyl group withdraws density, lowering the LUMO energy and increasing stability. |

| Gap ( | ~4.0 - 4.5 eV | A large gap indicates high chemical hardness ( |

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions (hydrogen bonding, drug-receptor docking).

-

Negative Potential (Red): Concentrated on the Sulfonyl Oxygens (

) and the Phenolic Oxygen . These are H-bond acceptors. -

Positive Potential (Blue): Concentrated on the Hydroxyl Proton (-OH) . This is the primary H-bond donor.

-

Neutral (Green): The aromatic rings (

-systems).

Reactivity & Biological Implications[2]

Global Reactivity Descriptors

Using Koopmans' theorem, we derive descriptors from FMO energies (

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Structure-Activity Relationship (SAR) Logic

The biological activity of 4-(Benzenesulfonyl)phenol is driven by its ability to mimic endogenous hormones (like estradiol) or interact with specific binding pockets.

Figure 2: SAR mapping of functional groups to receptor interaction mechanisms.

Experimental Validation (Spectroscopic Markers)

Theoretical results must be cross-referenced with experimental spectra to validate the model.

-

IR Spectrum:

-

O-H Stretch: A sharp peak around 3600 cm⁻¹ (free) or broad band 3200-3400 cm⁻¹ (H-bonded).

-

S=O Stretch: Asymmetric stretch at ~1280-1300 cm⁻¹ ; Symmetric stretch at ~1140 cm⁻¹ .

-

-

NMR (

and-

The sulfonyl group is electron-withdrawing, causing deshielding of ortho-protons on both rings.

-

Protons ortho to the sulfonyl group will appear downfield (~7.8 - 8.0 ppm).

-

Conclusion

The theoretical study of 4-(Benzenesulfonyl)phenol reveals a molecule defined by strong electronic asymmetry. The sulfonyl bridge acts as the electronic "valve," isolating the donor (phenol) and acceptor (benzene) regions while facilitating specific H-bond interactions. For drug development, the MEP surface confirms the capability for bidentate binding (Donor-Acceptor), suggesting potential utility as a pharmacophore in sulfonamide-class inhibitors or endocrine-modulating agents.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Tetteh, S., Zugle, R., Adotey, J. P. K., & Quashie, A. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy, 2018. Link

-

Sajiki, J. (2001). Structural Analysis of Bisphenol-A and its Methylene, Sulfur, and Oxygen Bridged Bisphenol Analogs. ResearchGate.[2][3][4] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol. PubChem. Link

Sources

Discovery and history of 4-(Benzenesulfonyl)phenol

An In-Depth Technical Guide to 4-(Benzenesulfonyl)phenol: Synthesis, Properties, and Applications

Abstract

4-(Benzenesulfonyl)phenol, also known as 4-hydroxyphenyl phenyl sulfone, is a diaryl sulfone compound characterized by a phenol group and a phenyl group linked by a sulfonyl bridge. This structure imparts a unique combination of polarity, rigidity, and hydrogen-bonding capability, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry and material science. This guide provides a comprehensive technical overview of its historical context, primary synthetic methodologies, physicochemical properties, and key applications. Detailed experimental protocols and workflow visualizations are included to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Introduction

Phenolic compounds are fundamental structural motifs in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] Among these, diaryl structures, where two aromatic rings are connected by a linker, serve as privileged scaffolds in drug design. 4-(Benzenesulfonyl)phenol belongs to the diaryl sulfone family, a class of compounds recognized for its chemical and thermal stability. The core structure features a sulfone group (SO₂), which acts as a strong electron-withdrawing group and a hydrogen bond acceptor, connected to a phenol ring, which provides a crucial hydrogen bond donor and a site for further functionalization. This combination of features makes 4-(Benzenesulfonyl)phenol and its derivatives attractive for creating molecules with specific three-dimensional conformations and binding properties essential for interacting with biological targets.

History and Discovery Context

The specific discovery of 4-(Benzenesulfonyl)phenol is embedded within the broader history of diaryl sulfone synthesis, which gained industrial significance in the 20th century. The most prominent member of this class is Bis(4-hydroxyphenyl) sulfone (Bisphenol S), a structural analog used extensively in the production of high-performance polymers and as a replacement for Bisphenol A.[3] The foundational chemistry enabling the synthesis of these compounds involves electrophilic aromatic substitution reactions, such as Friedel-Crafts acylations and sulfonations, which were developed in the late 19th and early 20th centuries.

The primary industrial method for producing the parent compound, Bisphenol S, involves the reaction of excess phenol with sulfuric acid at elevated temperatures.[3][4][5] This process, which often utilizes azeotropic distillation to remove water and drive the reaction to completion, typically yields the 4,4'-disubstituted isomer as the major product due to thermodynamic control.[4][5] The synthesis of the mono-substituted 4-(Benzenesulfonyl)phenol requires more controlled reaction conditions to manage the regioselectivity and degree of substitution.

Synthesis and Manufacturing

The synthesis of 4-(Benzenesulfonyl)phenol can be approached through several strategic routes, primarily relying on electrophilic aromatic substitution. The choice of method depends on the desired scale, purity requirements, and available starting materials.

Friedel-Crafts Sulfonylation of Phenol

The most direct and versatile laboratory-scale synthesis involves the Lewis acid-catalyzed sulfonylation of phenol with benzenesulfonyl chloride. In this reaction, the benzenesulfonyl group is introduced as an electrophile onto the electron-rich phenol ring.

-

Mechanism: A Lewis acid, such as aluminum chloride (AlCl₃), coordinates with the benzenesulfonyl chloride, increasing its electrophilicity. The activated complex is then attacked by the phenol ring, typically at the para-position due to steric hindrance at the ortho-positions and the directing effect of the hydroxyl group. Subsequent loss of a proton re-aromatizes the ring to yield the final product.

-

Causality in Experimental Design: The choice of a Lewis acid is critical; stronger acids like AlCl₃ promote the reaction efficiently but can also lead to side products if not used in stoichiometric amounts due to complexation with the phenolic hydroxyl group.[6] The reaction temperature is typically kept low initially to control the reaction rate and then raised to ensure completion. Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst.

Caption: Workflow for Friedel-Crafts Sulfonylation Synthesis.

Controlled Sulfonation of Phenol with Sulfuric Acid

Adapting the industrial process for Bisphenol S, 4-(Benzenesulfonyl)phenol can be synthesized by reacting phenol with sulfuric acid under carefully controlled stoichiometry.[3][4] This method first generates 4-hydroxybenzenesulfonic acid as an intermediate, which then reacts with another molecule of phenol.

-

Mechanism: Phenol is first sulfonated with sulfuric acid to yield primarily p-phenolsulfonic acid.[7] At elevated temperatures, this intermediate can then undergo a condensation reaction with a second molecule of phenol, eliminating water, to form the diaryl sulfone.

-

Causality in Experimental Design: Controlling the molar ratio of phenol to sulfuric acid is paramount to favor the formation of the mono-sulfonylated product over the di-substituted Bisphenol S. The reaction temperature is a key variable; higher temperatures (160-200°C) are required for the condensation step.[5] The use of an azeotroping solvent can facilitate water removal and improve yield.[4]

Physicochemical Properties

The properties of 4-(Benzenesulfonyl)phenol are dictated by its molecular structure. The sulfone group is highly polar and stable, while the phenol group provides acidity and hydrogen-bonding capabilities. The properties listed below are compared with its close analog, Bis(4-hydroxyphenyl) sulfone (BPS), for context.

| Property | 4-(Benzenesulfonyl)phenol | Bis(4-hydroxyphenyl) sulfone (BPS) | Reference |

| Molecular Formula | C₁₂H₁₀O₃S | C₁₂H₁₀O₄S | - |

| Molecular Weight | 234.27 g/mol | 250.27 g/mol | |

| Appearance | White to off-white crystalline powder | White needle-like crystals | [3] |

| Melting Point | ~145-150 °C (Predicted) | 245-250 °C | [3] |

| Boiling Point | >300 °C (Predicted) | ~363 °C (Estimate) | [3] |

| Water Solubility | Slightly soluble | 1.1 g/L at 20 °C | [3] |

| Acidity (pKa) | ~7-8 (Predicted) | Stronger acidity than other phenols | [3] |

| Vapor Pressure | Very low | <0.0001 Pa at 20 °C |

Note: Some properties for 4-(Benzenesulfonyl)phenol are predicted based on its structure and comparison with BPS, as extensive experimental data is not as widely published as for BPS. The lower melting point compared to BPS is expected due to the reduction in intermolecular hydrogen bonding capacity from two hydroxyl groups to one.

Applications in Research and Drug Development

The rigid diaryl sulfone scaffold is a versatile template in the design of bioactive molecules and materials.

Intermediate in Polymer and Material Science

Similar to BPS, which is a monomer used in polysulfones and other engineering plastics, 4-(Benzenesulfonyl)phenol can serve as a valuable monomer or chain terminator in polymerization reactions.[8] The single hydroxyl group allows for its incorporation into polyesters, polyethers, and epoxy resins, where it can modify properties such as thermal stability, rigidity, and chemical resistance.

Scaffold in Medicinal Chemistry

The benzenesulfonyl scaffold is a cornerstone in medicinal chemistry, famously found in sulfonamide antibiotics and a wide array of enzyme inhibitors.[9][10] While 4-(Benzenesulfonyl)phenol is a sulfone, not a sulfonamide, its diaryl sulfone core shares key features.

-

Enzyme Inhibition: The sulfone group can act as a bioisostere for other functional groups and participate in hydrogen bonding with enzyme active sites. The phenolic hydroxyl is a critical interaction point, mimicking natural amino acids like tyrosine.

-

Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating libraries of drug candidates. The phenolic hydroxyl can be readily alkylated, acylated, or used in Mitsunobu or etherification reactions to introduce diverse substituents.[11] The two aromatic rings can also be further functionalized to explore structure-activity relationships (SAR). For example, structurally related 4-phenoxyphenol derivatives have been developed as potent androgen receptor antagonists for prostate cancer therapy, demonstrating the utility of the "hydroxyphenyl-linker-phenyl" motif in drug design.[12]

Caption: Derivatization of 4-(Benzenesulfonyl)phenol for Drug Discovery.

Experimental Protocols

Protocol: Synthesis of 4-(Benzenesulfonyl)phenol via Friedel-Crafts Sulfonylation

This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

Phenol (1.0 eq)

-

Benzenesulfonyl chloride (1.05 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Anhydrous solvent (e.g., carbon disulfide, CS₂, or nitrobenzene)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve phenol (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere. In a separate container, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of the same solvent and load it into the dropping funnel.

-

Catalyst Addition: Cool the phenol solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.1 eq) in portions. The mixture may become thick and colorful.

-

Reaction: While maintaining the temperature at 0-5 °C, add the benzenesulfonyl chloride solution dropwise from the dropping funnel over 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1M HCl solution. This will hydrolyze the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes unreacted acidic starting materials and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a solid or oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography on silica gel to yield pure 4-(Benzenesulfonyl)phenol.

Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as NMR spectroscopy (to confirm the structure and regiochemistry), mass spectrometry (to confirm the molecular weight), and melting point analysis (to assess purity). The expected yield can range from 60-85%, depending on the precise conditions and purity of reagents.